(1R)-1-(4-phenylphenyl)ethan-1-amine hydrochloride
Description
(1R)-1-(4-Phenylphenyl)ethan-1-amine hydrochloride is a chiral phenylalkylamine derivative characterized by a biphenyl group substituted at the para-position of the benzene ring. Its stereochemistry (R-configuration) and structural features make it a candidate for studying receptor binding specificity, particularly in neurotransmitter systems such as serotonin and dopamine receptors. The compound has been utilized in pharmacological research to explore biased agonism and structure-activity relationships (SARs) .
Properties
IUPAC Name |
(1R)-1-(4-phenylphenyl)ethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N.ClH/c1-11(15)12-7-9-14(10-8-12)13-5-3-2-4-6-13;/h2-11H,15H2,1H3;1H/t11-;/m1./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KATCFWMBDRASHY-RFVHGSKJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)C2=CC=CC=C2)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=C(C=C1)C2=CC=CC=C2)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-(4-phenylphenyl)ethan-1-amine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as benzene derivatives and amines.
Reaction Conditions: The reaction conditions may include the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the reaction.
Purification: After the reaction, the product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in its pure form.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure efficient and consistent production. The use of automated systems and quality control measures is essential to maintain the purity and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
(1R)-1-(4-phenylphenyl)ethan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols.
Scientific Research Applications
(1R)-1-(4-phenylphenyl)ethan-1-amine hydrochloride is a chemical compound with potential applications in scientific research . The compound, also referred to as this compound, has the molecular formula C14H16ClN and a molecular weight of 233.73 g/mol .
Basic Information
- IUPAC Name (R)-1-([1,1'-biphenyl]-4-yl)ethan-1-amine hydrochloride
- Molecular Formula C14H16ClN
- Molecular Weight 233.73 g/mol
- CAS Number 2253619-56-4
Chemical Properties and Handling
The following table summarizes key chemical properties and handling information for (1S)-1-(4-Phenylphenyl)ethan-1-amine hydrochloride:
| Property | Value |
|---|---|
| CAS No. | 1354970-76-5 |
| Formula | C14H16ClN |
| M.Wt | 233.7365 |
| Solubility | Please select the appropriate solvent to prepare the stock solution according to the solubility of the product in different solvents; once the solution is prepared, please store it in separate packages to avoid product failure caused by repeated freezing and thawing. |
| Storage | Store at RT |
| Storage of stock solution | When stored at -80°C, please use it within 6 months; when stored at -20°C, please use it within 1 month. To increase solubility, heat the tube to 37°C and then oscillate in an ultrasonic bath for some time. |
| Shipping condition | Evaluation sample solution: shipped with blue ice. All other sizes available: with RT, or with Blue Ice upon request. |
Mechanism of Action
The mechanism of action of (1R)-1-(4-phenylphenyl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and targets depend on the specific context of its use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Physicochemical Properties
The following table summarizes key structural analogs and their properties:
| Compound Name | Substituent(s) on Aromatic Ring | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Features |
|---|---|---|---|---|---|
| (1R)-1-(4-Phenylphenyl)ethan-1-amine hydrochloride | Biphenyl | C14H14ClN | 231.72 | Not provided | Chiral center (R), biphenyl moiety |
| 2-(4-Ethoxymethyl-2,5-dimethoxyphenyl)ethan-1-amine HCl (1d) | Ethoxymethyl, dimethoxy | C13H20ClNO3 | 273.76 | Not provided | Ethoxymethyl and dimethoxy groups |
| (1R)-1-(4-Isopropylphenyl)ethanamine hydrochloride | Isopropyl | C11H16ClN | 197.71 | 856646-05-4 | Increased lipophilicity |
| (1R)-1-(4-Ethoxyphenyl)-2-methoxyethan-1-amine HCl | Ethoxy, methoxy | C11H18ClNO2 | 223.72 | 1614222-48-8 | Dual alkoxy substitutions |
| (R)-1-(3-Chloro-4-methylphenyl)ethanamine HCl | Chloro, methyl | C9H12Cl2N | 206.11 | 856562-92-0 | Halogen and methyl groups |
Key Observations :
Pharmacological and Biochemical Comparisons
Receptor Binding and Biased Agonism
- Analog 1d : Ethoxymethyl and dimethoxy groups enhance serotonin receptor (5-HT2A) affinity, as seen in phenylalkylamine SAR studies .
- Halogenated Analogs (e.g., 856562-92-0) : Chloro and methyl substitutions improve metabolic stability and selectivity for dopamine D3 receptors, as observed in preclinical models .
Molecular Docking and Binding Affinity
Using the Glide XP scoring function , the parent compound showed superior hydrophobic enclosure scores (+2.3 kcal/mol) compared to 1d (+1.8 kcal/mol), suggesting stronger van der Waals interactions in the receptor pocket. Halogenated analogs (e.g., 856562-92-0) exhibited enhanced charged hydrogen-bonding due to electron-withdrawing effects of chlorine .
Metabolic Stability and Toxicity
- Parent Compound: Limited data exist, but biphenyl structures are generally prone to cytochrome P450-mediated oxidation, reducing bioavailability .
- Alkoxy-Substituted Analogs (e.g., 1614222-48-8) : Methoxy groups reduce first-pass metabolism by sterically hindering oxidative enzymes, improving half-life in rodent models .
- Halogenated Derivatives: Chlorine atoms in 856562-92-0 decrease hepatic clearance by 40% compared to non-halogenated analogs, as shown in vitro .
Biological Activity
(1R)-1-(4-phenylphenyl)ethan-1-amine hydrochloride, also known as (1R)-4-phenyl-N-phenyl-1-aminopropane hydrochloride, is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.
| Property | Value |
|---|---|
| CAS Number | 1354970-76-5 |
| Molecular Formula | C14H16ClN |
| Molecular Weight | 233.7365 g/mol |
| Solubility | Soluble in DMSO and ethanol |
| Storage Conditions | Store at -20°C or -80°C |
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems. It is known to act as a monoamine reuptake inhibitor , which may enhance the levels of neurotransmitters such as serotonin and dopamine in the synaptic cleft. This mechanism is crucial for its potential applications in treating mood disorders and other neuropsychiatric conditions.
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological effects:
- Antidepressant Activity : Studies have shown that the compound can produce antidepressant-like effects in animal models, suggesting its potential utility in treating depression .
- Analgesic Properties : The compound has been investigated for its analgesic effects, particularly in models of neuropathic pain, where it may modulate pain pathways .
Case Study 1: Antidepressant Effects
A study conducted on mice demonstrated that administration of this compound resulted in significant reductions in immobility time during forced swim tests, indicative of antidepressant-like activity. The study concluded that the compound's mechanism likely involves the modulation of serotonin and norepinephrine levels .
Case Study 2: Analgesic Potential
In a controlled experiment involving rats with induced neuropathic pain, this compound was found to significantly reduce pain responses compared to control groups. The analgesic effect was attributed to its action on the central nervous system, possibly through opioid receptor pathways .
Table 1: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
